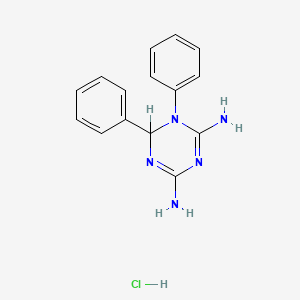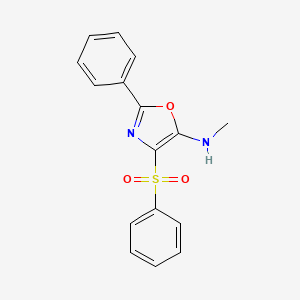
N-(tert-butyl)-3-(3,4-dimethylphenoxy)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(3,4-dimethylphenoxy)-1-propanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as TDP or Tert-Dodecylphenol. TDP is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of TDP is not fully understood, but it is believed to interact with the cell membrane and alter its properties. TDP has been shown to increase the fluidity of the cell membrane, which can affect the function of membrane-bound proteins and enzymes. TDP has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
TDP has been shown to have several biochemical and physiological effects. In vitro studies have shown that TDP can inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. TDP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TDP has been shown to have antioxidant properties by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TDP in lab experiments is its high purity and stability. TDP is also soluble in organic solvents, which makes it easy to use in various assays. However, one limitation of using TDP in lab experiments is its potential toxicity. TDP has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood.
Direcciones Futuras
For TDP research include the development of TDP-based surfactants and emulsifiers, investigation of its therapeutic applications, and further understanding of its mechanism of action and potential toxicity.
Métodos De Síntesis
TDP can be synthesized through several methods, including the reaction of tert-dodecylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 3,4-dimethylphenol with tert-butylamine in the presence of a reducing agent such as sodium borohydride. Both methods produce TDP with high yields and purity.
Aplicaciones Científicas De Investigación
TDP has been studied for its potential therapeutic applications in several areas of research. One of the primary applications of TDP is as a surfactant in the oil and gas industry. TDP has also been studied for its potential use as an emulsifier and dispersant in the chemical industry. Additionally, TDP has been studied for its potential use as a corrosion inhibitor in the metal industry.
Propiedades
IUPAC Name |
N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-7-8-14(11-13(12)2)17-10-6-9-16-15(3,4)5/h7-8,11,16H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXPEPVHMAHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5069893.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069908.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5069918.png)
![2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)
![4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5069932.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)
![dimethyl 5-{[(2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B5069954.png)


![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5069972.png)
![1,3-bis{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5069980.png)